
Trp-Phe
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tryptophyl-phenylalanine, commonly referred to as Trp-Phe, is a dipeptide formed from the amino acids tryptophan and phenylalanine. This compound is known for its unique structural properties and its role in various biological processes. The aromatic nature of both tryptophan and phenylalanine contributes to the stability and functionality of this compound in biological systems .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Trp-Phe can be synthesized through peptide bond formation between tryptophan and phenylalanine. One common method involves the use of solid-phase peptide synthesis (SPPS), where the amino acids are sequentially added to a growing peptide chain anchored to a solid resin. The reaction conditions typically involve the use of coupling reagents such as dicyclohexylcarbodiimide (DCC) and N-hydroxysuccinimide (NHS) to facilitate the formation of the peptide bond .
Industrial Production Methods: In industrial settings, this compound can be produced using microbial fermentation. Certain strains of Streptomyces, for example, have been shown to produce cyclo(this compound), a cyclic form of the dipeptide, through their natural metabolic processes. This method involves the cultivation of the microorganisms in a controlled environment, followed by extraction and purification of the compound .
Analyse Des Réactions Chimiques
Types of Reactions: Trp-Phe undergoes various chemical reactions, including oxidation, reduction, and substitution. For instance, the tryptophan residue in this compound can be oxidized to form kynurenine, a reaction that is catalyzed by tryptophan dioxygenase. Similarly, the phenylalanine residue can undergo hydroxylation to form tyrosine .
Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents like hydrogen peroxide and reducing agents such as sodium borohydride. The conditions for these reactions typically involve controlled temperatures and pH levels to ensure the stability of the compound .
Major Products: The major products formed from the reactions of this compound include kynurenine from the oxidation of tryptophan and tyrosine from the hydroxylation of phenylalanine. These products play significant roles in various metabolic pathways .
Applications De Recherche Scientifique
Trp-Phe has a wide range of applications in scientific research. In chemistry, it is used as a model compound to study peptide interactions and stability. In biology, this compound is studied for its role in protein-protein interactions and its involvement in cellular signaling pathways. In medicine, this compound and its derivatives are explored for their potential therapeutic effects, including their use as antimicrobial agents. Additionally, this compound is used in the food industry as a flavor enhancer due to its aromatic properties .
Mécanisme D'action
The mechanism of action of Trp-Phe involves its interaction with various molecular targets and pathways. The tryptophan residue in this compound can interact with serotonin receptors, influencing neurotransmitter activity. The phenylalanine residue can interact with enzymes involved in the synthesis of catecholamines, affecting the production of neurotransmitters like dopamine and norepinephrine. These interactions contribute to the compound’s effects on mood, cognition, and overall brain function .
Comparaison Avec Des Composés Similaires
Trp-Phe is unique compared to other dipeptides due to the presence of both tryptophan and phenylalanine, which are aromatic amino acids. Similar compounds include dipeptides like tryptophyl-tyrosine (Trp-Tyr) and phenylalanyl-tyrosine (Phe-Tyr). While these compounds share some structural similarities, this compound stands out due to its specific interactions and stability in biological systems .
Propriétés
IUPAC Name |
2-[[2-amino-3-(1H-indol-3-yl)propanoyl]amino]-3-phenylpropanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O3/c21-16(11-14-12-22-17-9-5-4-8-15(14)17)19(24)23-18(20(25)26)10-13-6-2-1-3-7-13/h1-9,12,16,18,22H,10-11,21H2,(H,23,24)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IMMPMHKLUUZKAZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(C(=O)O)NC(=O)C(CC2=CNC3=CC=CC=C32)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30875223 |
Source


|
| Record name | TRP-PHE | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30875223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
351.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid |
Source


|
| Record name | Tryptophyl-Phenylalanine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0029090 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
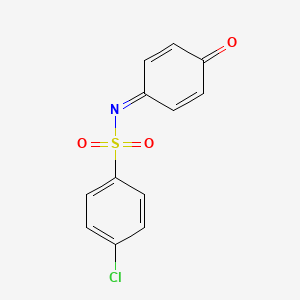
![3-Methyl-10-(4-methylphenyl)pyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B14168019.png)
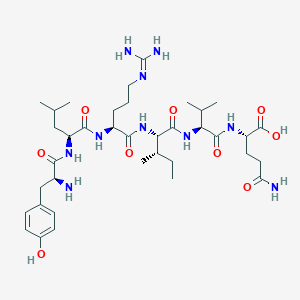
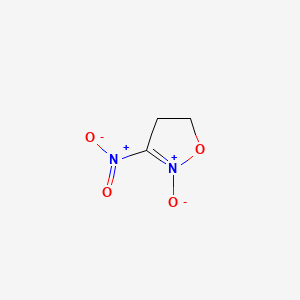



![Methyl 2-[[4-(tert-butylamino)-6-(cyanoamino)-1,3,5-triazin-2-yl]sulfanyl]acetate](/img/structure/B14168054.png)
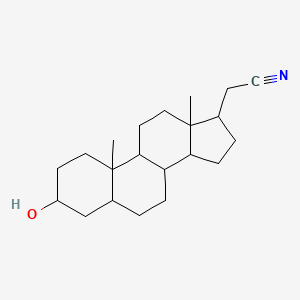
![N-[3-Oxo-4-(prop-2-en-1-yl)-3,4-dihydro-2H-1,4-benzoxazin-6-yl]acetamide](/img/structure/B14168061.png)
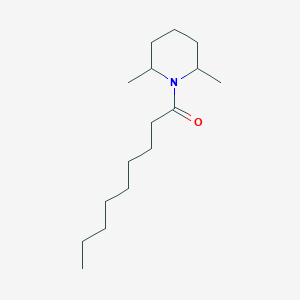
![1-[2,2-Diphenyl-1-(4-phenylphenyl)ethenyl]-4-phenylbenzene](/img/structure/B14168066.png)
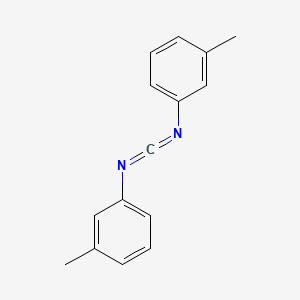
![2,2-Dimethyl-8-nitro-2H-benzo[E][1,3]oxazin-4(3H)-one](/img/structure/B14168076.png)
